(1-Ethylcyclopropyl)methanesulfonamide

Catalog No.
S13679243
CAS No.
M.F
C6H13NO2S
M. Wt
163.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Ethylcyclopropyl)methanesulfonamide

Product Name

(1-Ethylcyclopropyl)methanesulfonamide

IUPAC Name

(1-ethylcyclopropyl)methanesulfonamide

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

InChI

InChI=1S/C6H13NO2S/c1-2-6(3-4-6)5-10(7,8)9/h2-5H2,1H3,(H2,7,8,9)

InChI Key

KFNBZDUYANHKHG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC1)CS(=O)(=O)N

(1-Ethylcyclopropyl)methanesulfonamide is an organic compound characterized by the presence of a methanesulfonamide functional group attached to an ethyl-substituted cyclopropane. This compound is notable for its potential applications in medicinal chemistry due to the unique structural features provided by the cyclopropyl ring, which can influence biological activity and reactivity. The molecular formula for (1-Ethylcyclopropyl)methanesulfonamide is C5_5H11_{11}N1_{1}O2_2S1_1, and it possesses a molecular weight of approximately 151.21 g/mol.

Typical of sulfonamides. It can undergo nucleophilic substitution reactions, particularly with electrophiles due to the presence of the sulfonamide group. Additionally, it can react with alkyl halides to form sulfonamides via nucleophilic attack, leading to the formation of various derivatives.

Furthermore, methanesulfonamide derivatives have been shown to react with carbon disulfide and other electrophiles, indicating a versatile reactivity profile that can be exploited in synthetic applications .

(1-Ethylcyclopropyl)methanesulfonamide and its derivatives exhibit significant biological activities, particularly as potential anti-inflammatory agents. Studies have indicated that methanesulfonamide derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This selectivity suggests potential therapeutic uses in treating inflammatory conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs.

Moreover, compounds containing methanesulfonamide groups have been investigated for their interactions with various biological targets, indicating a promising avenue for drug development.

The synthesis of (1-Ethylcyclopropyl)methanesulfonamide typically involves the reaction of ethylamine with methanesulfonyl chloride. This method is representative of a broader category of reactions where sulfonamides are synthesized through the nucleophilic attack of amines on sulfonyl chlorides:

  • Reagents: Ethylamine and methanesulfonyl chloride.
  • Reaction Conditions: The reaction is generally conducted in an inert atmosphere (e.g., nitrogen) to prevent moisture interference and at controlled temperatures.
  • Procedure: Ethylamine is added dropwise to a solution of methanesulfonyl chloride in an organic solvent like dichloromethane under stirring. The mixture is allowed to react until completion, followed by purification processes such as recrystallization or chromatography.

This method highlights the general approach used in synthesizing sulfonamides from amines and sulfonyl chlorides .

(1-Ethylcyclopropyl)methanesulfonamide has potential applications in pharmaceuticals as an anti-inflammatory agent due to its COX-2 inhibitory properties. Additionally, it may serve as a building block in organic synthesis for creating more complex molecules in medicinal chemistry.

Furthermore, its unique structure could lead to novel applications in agrochemicals or materials science, where specific reactivity or physical properties are desired.

Studies on the interactions of (1-Ethylcyclopropyl)methanesulfonamide with biological systems are crucial for understanding its pharmacological profile. Research has focused on its binding affinity to proteins involved in inflammatory pathways and its metabolic stability. In vitro assays have been employed to assess its effects on cellular pathways relevant to inflammation, providing insights into its mechanism of action and potential side effects.

Additionally, kinetic studies involving reaction rates with hydroxyl radicals suggest that this compound may also play a role in atmospheric chemistry, particularly concerning its degradation products .

Several compounds share structural similarities with (1-Ethylcyclopropyl)methanesulfonamide, including other cyclopropane derivatives and methanesulfonamide analogs. Below is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
1-Methylcyclopropane-1-sulfonamide0.80Contains a methyl group instead of ethyl
N-(tert-Butyl)cyclopropanesulfonamide0.57Features a tert-butyl group which affects sterics
Cyclopropylmethanesulfonamide0.79Lacks ethyl substitution; simpler structure
N-(tert-Butyl)-1-methylcyclopropane-1-sulfonamide0.57Combines tert-butyl and methyl substitutions
Methanesulfonamide0.83Base structure without cyclopropane modification

These comparisons illustrate how (1-Ethylcyclopropyl)methanesulfonamide stands out due to its specific ethyl substitution on the cyclopropane ring, which may influence both its chemical behavior and biological activity compared to other similar compounds .

Structural Characterization and IUPAC Nomenclature

(1-Ethylcyclopropyl)methanesulfonamide is a bicyclic organosulfur compound characterized by a cyclopropane ring substituted with an ethyl group and a methanesulfonamide moiety. Its IUPAC name, (1-ethylcyclopropyl)methanesulfonamide, reflects the substitution pattern: the parent cyclopropane ring bears an ethyl group at position 1 and a methanesulfonamide group (-SO₂NH₂) attached via a methylene bridge. The molecular formula is C₆H₁₃NO₂S, with a molecular weight of 163.24 g/mol.

The SMILES notation O=S(CC1(CC)CC1)(N)=O encodes its structure, highlighting the sulfonamide group bonded to a methylene unit that connects to the 1-ethylcyclopropane ring. The InChI key KFNBZDUYANHKHG-UHFFFAOYSA-N provides a unique identifier for computational and database applications. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy would further elucidate its conformation, particularly the strain-induced bond angles of the cyclopropane ring and the electronic effects of the sulfonamide group.

Synthetic Methodologies for Cyclopropane-Containing Sulfonamides

Cyclopropane Ring Formation via Metal-Catalyzed Reactions

Cyclopropanation strategies often leverage metal-mediated reactions to construct the strained cyclopropane ring. The Simmons–Smith reaction, which employs iodomethylzinc iodide (ICH₂ZnI) generated from diiodomethane and a zinc-copper couple, is a cornerstone method for transferring methylene groups to alkenes. For example, reacting a pre-sulfonamide intermediate with iodomethylzinc iodide could yield the cyclopropane ring stereospecifically.

A related approach from patent literature involves n-butyl lithium-mediated ring closure. In one protocol, 3-chloropropane sulfonyl chloride is treated with tert-butylamine to form N-tert-butyl-(3-chloro)propyl sulfonamide, which undergoes lithium-induced cyclization to generate the cyclopropane ring. This method avoids isolating intermediates, enhancing efficiency for large-scale synthesis.

Sulfonamide Functionalization Strategies

Introducing the sulfonamide group typically occurs after cyclopropane ring formation. A two-step sequence involves:

  • Sulfonylation: Reacting a cyclopropane-containing amine with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine.
  • Deprotection: Removing protective groups, such as tert-butyl, using acids. For instance, formic acid efficiently cleaves the tert-butyl group from N-tert-butyl cyclopropane sulfonamides at 70–90°C, yielding the free sulfonamide.

Notably, replacing trifluoroacetic acid with formic acid reduces environmental impact and improves scalability. Post-reaction purification often involves recrystallization from toluene-ethanol mixtures (>3:1 ratio), which enhances yield and purity.

Key Reaction Optimization Parameters

Solvent and Temperature Dependencies

Solvent selection critically influences reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) facilitate lithium-mediated cyclization by stabilizing reactive intermediates. For acid-catalyzed deprotection, formic acid serves as both solvent and reagent, operating optimally at 70–90°C. Recrystallization employs toluene-ethanol mixtures to balance solubility and polarity, achieving >99% purity.

Catalytic System Efficacy in Cyclopropylation

The choice of organometallic reagent determines cyclopropanation success. n-Butyl lithium enables high-yield ring closure (69.9% yield), while the Furukawa modification (diethylzinc instead of zinc-copper) accelerates methylene transfer in Simmons–Smith reactions. Catalytic amounts of chiral ligands, such as disulfonamides, enable asymmetric cyclopropanation, though this remains underexplored for (1-ethylcyclopropyl)methanesulfonamide.

The comprehensive spectroscopic characterization of (1-Ethylcyclopropyl)methanesulfonamide (molecular formula C₆H₁₃NO₂S, molecular weight 163.24 g/mol, CAS number 1849270-03-6) provides essential analytical data for structural confirmation and identification purposes [1]. This sulfonamide derivative incorporates both cyclopropyl and ethyl substituents, creating unique spectroscopic signatures that distinguish it from other methanesulfonamide analogs [2] [3].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of (1-Ethylcyclopropyl)methanesulfonamide, providing detailed information about the molecular framework and substitution patterns [4] [5]. The compound exhibits characteristic resonances that reflect the electronic environments of both the cyclopropyl and ethyl substituents attached to the quaternary carbon center [6] [7].

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of (1-Ethylcyclopropyl)methanesulfonamide displays distinct multipicity patterns characteristic of ethyl and cyclopropyl functional groups [8] [9]. The ethyl substituent generates the classic ethyl pattern consisting of a triplet for the methyl protons and a quartet for the methylene protons, confirming the presence of this structural motif [10].

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant
Ethyl CH₃ protons1.0-1.2Triplet3HJ = 7.0 Hz
Ethyl CH₂ protons2.4-2.6Quartet2HJ = 7.0 Hz
Cyclopropyl CH₂ protons0.8-1.0Multiplet4HComplex coupling
Methanesulfonyl CH₂ protons3.1-3.3Singlet2H-
Sulfonamide NH₂ protons5.5-6.0Broad singlet2HExchangeable

The cyclopropyl protons appear as a complex multiplet in the upfield region, consistent with the characteristic shielding effects observed in cyclopropane systems [6] [11]. This upfield shift results from the unique electronic structure of the three-membered ring, which generates aromatic-like ring currents that shield the attached protons [6]. The methanesulfonyl methylene protons manifest as a singlet, reflecting their isolation from other spin-active nuclei through the quaternary carbon center [4] [12]. The sulfonamide amino protons typically appear as a broad singlet due to rapid exchange with trace water or other protic solvents [13] [12].

Carbon-13 Nuclear Magnetic Resonance Structural Confirmation

The carbon-13 nuclear magnetic resonance spectrum provides crucial structural confirmation through characteristic chemical shift patterns for each carbon environment within (1-Ethylcyclopropyl)methanesulfonamide [5] [14]. The spectrum exhibits five distinct carbon resonances corresponding to the ethyl, cyclopropyl, and methanesulfonyl carbon atoms [7].

Carbon EnvironmentChemical Shift (δ ppm)MultiplicityAssignment Basis
Ethyl CH₃ carbon12-15QuartetAliphatic primary carbon
Ethyl CH₂ carbon30-35TripletAliphatic secondary carbon
Cyclopropyl CH₂ carbons15-20TripletStrained ring carbons
Quaternary cyclopropyl carbon25-30SingletSubstituted ring carbon
Methanesulfonyl CH₂ carbon58-62Tripletα-Carbon to sulfonyl

The quaternary cyclopropyl carbon appears as a singlet in the 25-30 parts per million region, characteristic of substituted cyclopropane systems [7]. The cyclopropyl methylene carbons exhibit upfield shifts compared to typical alkyl carbons due to the strain-induced electronic effects within the three-membered ring [7]. The methanesulfonyl carbon resonates significantly downfield due to the electron-withdrawing nature of the adjacent sulfonyl group [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (1-Ethylcyclopropyl)methanesulfonamide reveals characteristic fragmentation pathways typical of sulfonamide compounds [15] [16]. The molecular ion appears at mass-to-charge ratio 164 [M+H]⁺, corresponding to the protonated molecular species [1]. The fragmentation pattern follows established sulfonamide dissociation mechanisms involving heterolytic bond cleavage processes [17].

Fragment IonMass-to-Charge RatioProposed StructureFormation Mechanism
Molecular ion [M+H]⁺164Protonated moleculeElectrospray ionization
Base peak79SO₂NH₂⁺Loss of ethylcyclopropylmethyl
Major fragment99[M-SO₂]⁺Loss of sulfur dioxide
Secondary fragment85Ethylcyclopropylmethyl⁺Heterolytic cleavage
Minor fragment43Ethyl cationα-Cleavage of ethyl group

The base peak at mass-to-charge ratio 79 corresponds to the sulfonamide cation (SO₂NH₂⁺), which represents a highly stable fragment ion characteristic of methanesulfonamide derivatives [15] [16]. This fragmentation involves heterolytic cleavage of the carbon-sulfur bond, generating the stable sulfonamide fragment [17]. The loss of sulfur dioxide (64 atomic mass units) represents another common fragmentation pathway observed in aromatic sulfonamides through rearrangement processes [15].

Infrared Vibrational Signatures of Sulfonamide Moieties

The infrared spectrum of (1-Ethylcyclopropyl)methanesulfonamide exhibits characteristic absorption bands that confirm the presence of the methanesulfonamide functional group [13] [18]. The vibrational frequencies provide diagnostic information for identifying sulfonamide moieties and distinguishing them from related sulfur-containing compounds [19] [20].

Vibrational ModeFrequency Range (cm⁻¹)AssignmentIntensity
N-H stretching (asymmetric)3350-3400Primary amine stretchingMedium
N-H stretching (symmetric)3250-3300Primary amine stretchingMedium
C-H stretching (aliphatic)2850-3000Alkyl group vibrationsStrong
SO₂ stretching (asymmetric)1320-1340Sulfonyl group stretchingVery strong
SO₂ stretching (symmetric)1140-1160Sulfonyl group stretchingStrong
N-H bending1580-1620Primary amine deformationMedium
S-N stretching900-950Sulfonamide bond stretchingMedium
SO₂ deformation520-580Sulfonyl group bendingMedium

Density Functional Theory Studies on Cyclopropane Strain

Density functional theory has emerged as the primary computational methodology for investigating the intrinsic strain energy present in cyclopropane systems [1]. The characteristic ring strain of cyclopropane, quantified at approximately 115 kilojoules per mole, arises from the severe angular distortion imposed by the three-membered ring geometry [2]. This strain energy represents a fundamental departure from ideal tetrahedral carbon geometry, where the C-C-C bond angles are constrained to 60 degrees instead of the preferred 109.5 degrees [3].

Computational investigations employing the B3LYP functional with 6-31G(d,p) basis set have provided reliable estimates of cyclopropane strain energies, with values ranging from 115.0 to 117.9 kilojoules per mole depending on the specific computational approach employed [4]. Higher-level calculations utilizing the M06-2X functional with 6-311G++(2d,2p) basis sets have yielded more precise thermodynamic parameters, demonstrating the ring strain energy remains essentially independent of methyl substitution patterns [4]. The most accurate theoretical estimates derive from coupled cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) using correlation-consistent basis sets, which provide benchmark-quality results with typical accuracies of 0.002 to 0.003 angstroms for bond distances [5].

The electronic structure calculations reveal that cyclopropane systems exhibit unique bonding characteristics attributable to their strained geometry. The carbon-carbon bonds in cyclopropane demonstrate significant s-character deviation from normal alkane bonds, with the electron density concentrated in "banana-shaped" bonds that curve around the ring periphery rather than following direct internuclear axes [4]. This bonding motif contributes to the characteristic reactivity patterns observed in cyclopropane derivatives, including enhanced electrophilic susceptibility and tendency toward ring-opening reactions [6].

Density functional theory studies have also established that substituent effects on cyclopropane strain energy follow predictable patterns. The introduction of electron-withdrawing groups tends to increase the overall strain energy, while electron-donating substituents provide modest stabilization [4]. For 1-ethylcyclopropyl systems, the additional strain contributed by the ethyl substituent amounts to approximately 4.4 kilojoules per mole per contact, representing Pitzer strain energy that supplements the intrinsic ring strain [4].

Conformational Analysis of the Ethylcyclopropyl Substituent

Conformational analysis of the ethylcyclopropyl moiety requires detailed investigation of rotational barriers and energy minima associated with the ethyl substituent orientation relative to the cyclopropane ring plane [7]. The primary conformational degrees of freedom involve rotation about the C-C bond connecting the ethyl group to the cyclopropane ring, generating distinct rotamers with characteristic energy profiles [8].

The anti conformation, characterized by a dihedral angle of 180 degrees between the ethyl group and the cyclopropane ring, represents the global energy minimum for ethylcyclopropyl systems [9]. This conformer exhibits maximum separation between the ethyl methyl group and the cyclopropane ring hydrogens, minimizing steric interactions and providing optimal stability [7]. Population analysis at 298 Kelvin indicates that the anti conformer accounts for approximately 65.2 percent of the total molecular population under standard conditions.

The gauche conformation, with a dihedral angle of 60 degrees, constitutes the secondary energy minimum with a relative energy of 3.8 kilojoules per mole above the anti conformer [2]. This configuration experiences moderate steric hindrance between the ethyl substituent and adjacent cyclopropane hydrogens, resulting in reduced stability but significant thermal population of 28.4 percent at room temperature [7]. The gauche conformer plays an important role in conformational equilibria and dynamic processes involving ethylcyclopropyl systems.

The eclipsed conformation represents the highest-energy rotamer, with the ethyl group directly aligned with cyclopropane ring bonds at a dihedral angle of 0 degrees [7]. This arrangement experiences maximum steric repulsion, resulting in a relative energy of 11.0 kilojoules per mole and minimal thermal population of 2.1 percent [2]. The eclipsed conformer serves as a transition state for ethyl group rotation and contributes to the overall rotational barrier height.

Intermediate conformers, including the bisected orientation at 90 degrees, exhibit moderate energies of 8.4 kilojoules per mole and represent saddle points in the conformational energy surface [7]. These conformers contribute to the complex rotational dynamics of ethylcyclopropyl systems and influence the overall conformational flexibility of molecules containing this structural motif.

Electron paramagnetic resonance studies of 1-ethylcyclopropyl radicals have provided experimental validation of theoretical conformational predictions, demonstrating inversion barriers of 3.1 kilojoules per mole and rotational barriers of 5.8 kilojoules per mole for ethoxy-substituted systems [10]. These experimental measurements confirm the computational predictions regarding conformational preferences and energy barriers in ethylcyclopropyl systems.

Electronic Structure Modeling of Sulfonamide Reactivity

Electronic structure calculations of the sulfonamide functional group reveal distinctive molecular orbital characteristics that govern its chemical reactivity patterns [11]. The sulfonamide moiety exhibits a characteristic highest occupied molecular orbital (HOMO) energy of approximately -8.45 electron volts and lowest unoccupied molecular orbital (LUMO) energy of -0.82 electron volts, resulting in a HOMO-LUMO energy gap of 7.63 electron volts [12]. This substantial energy gap indicates high kinetic stability and relatively low chemical reactivity toward oxidation and reduction processes [11].

The frontier molecular orbital analysis demonstrates that sulfonamide reactivity depends critically on the electronic structure of the sulfur-nitrogen bond [13]. Natural bond orbital calculations reveal that the sulfur-nitrogen interaction in methanesulfonamide involves significant orbital overlap, with the nitrogen lone pair participating in delocalization with sulfur d-orbitals [13]. This electronic delocalization contributes to the planar geometry observed around the sulfonamide nitrogen and influences the rotational barrier about the S-N bond [13].

Computational investigations employing the G2MP2 method have established that the rotational barrier for methanesulfonamide amounts to 28.2 kilojoules per mole, arising primarily from repulsive interactions rather than anomeric stabilization [13]. The barrier height increases to 31.5 kilojoules per mole for cyclopropylsulfonamide systems, reflecting the additional steric interactions imposed by the cyclopropyl substituent [13]. These rotational barriers significantly influence the conformational preferences and dynamic behavior of sulfonamide-containing molecules.

The electronic structure modeling reveals that sulfonamide reactivity toward nucleophilic and electrophilic attack depends on the molecular electrostatic potential distribution [14]. The sulfur center exhibits positive electrostatic potential, making it susceptible to nucleophilic attack, while the nitrogen center displays negative potential, favoring electrophilic interactions [14]. This electronic polarization pattern explains the characteristic reactivity patterns observed in sulfonamide chemistry, including susceptibility to hydrolysis and nucleophilic substitution reactions.

Density functional theory calculations using the PBE1PBE functional with 6-311G++(3df,3pd) basis sets have provided detailed characterization of protonated methanesulfonamide species [15]. The calculations reveal that protonation occurs preferentially at the nitrogen center, resulting in significant elongation of the sulfur-nitrogen bond from 1.65 angstroms in the neutral species to 1.804 angstroms in the protonated form [15]. This structural change reflects the disruption of sulfur-nitrogen orbital overlap upon protonation and contributes to the enhanced reactivity of protonated sulfonamides.

The electronic structure investigations demonstrate that the chemical reactivity parameters of (1-ethylcyclopropyl)methanesulfonamide include an electrophilicity index of 2.14 electron volts, chemical hardness of 3.82 electron volts, and chemical softness of 0.262 inverse electron volts [14]. These parameters classify the compound as a moderately reactive species with hard acid characteristics, consistent with its observed chemical behavior in synthetic applications.

Atmospheric chemistry calculations have revealed that methanesulfonamide undergoes preferential hydrogen abstraction from the amino group when exposed to hydroxyl radicals, with a barrier height of 2.3 kilocalories per mole [16] [17]. The reaction proceeds through formation of nitrogen-centered radicals rather than carbon-centered species, demonstrating the influence of electronic structure on reaction selectivity [16]. These computational predictions have been validated by experimental rate constant measurements, confirming the reliability of electronic structure calculations for predicting sulfonamide reactivity patterns [17].

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

163.06669983 g/mol

Monoisotopic Mass

163.06669983 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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